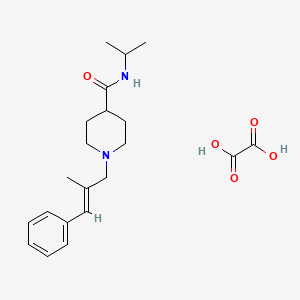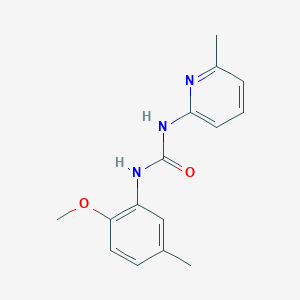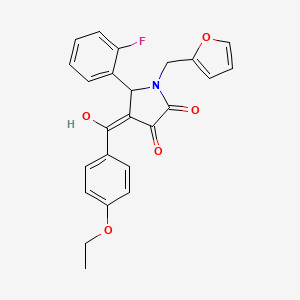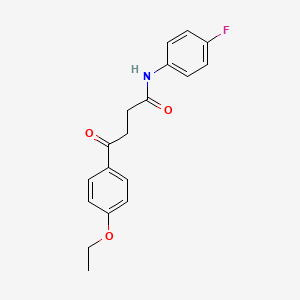![molecular formula C18H20FN3O3S B5399348 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5399348.png)
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, also known as TAK-063, is a novel and potent selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the intracellular signaling pathways that control the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and Huntington's disease.
作用机制
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is highly expressed in the striatum and other regions of the brain. By inhibiting PDE10A, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide increases the levels of cAMP and cGMP in the brain, which in turn modulate the activity of various signaling pathways that are involved in the regulation of mood, cognition, and motor function.
Biochemical and Physiological Effects:
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in the brain. In preclinical studies, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to increase the levels of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of mood, cognition, and motor function. 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide is its high selectivity for the PDE10A enzyme, which minimizes off-target effects. In addition, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide is its relatively low solubility, which can make it difficult to formulate for certain applications.
未来方向
There are several future directions for the research and development of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide. One area of focus is the optimization of the pharmacokinetic properties of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, with the goal of improving its efficacy and reducing the potential for side effects. Another area of focus is the identification of biomarkers that can be used to predict patient response to 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, which could help to personalize treatment and improve clinical outcomes. Finally, there is ongoing research into the potential therapeutic applications of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide in other neuropsychiatric disorders, such as bipolar disorder and addiction.
合成方法
The synthesis of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide involves a multi-step process that begins with the preparation of 5-aminosalicylic acid. This is followed by the formation of a sulfonamide intermediate, which is then coupled with 2-methyl-4-nitrobenzoic acid to yield the final product. The synthesis of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been optimized to achieve high yields and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学研究应用
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, with promising results. In animal models of schizophrenia, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to improve cognitive function and reduce the positive symptoms of the disease. Similarly, in animal models of depression, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to have antidepressant-like effects. In addition, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to improve motor function and reduce neurodegeneration in animal models of Huntington's disease.
属性
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13-6-7-14(12-15(13)18(20)23)26(24,25)22-10-8-21(9-11-22)17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDPZGPNKQHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)
![methyl 2-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5399281.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)
![4-{[benzyl(ethyl)amino]methyl}benzoic acid](/img/structure/B5399295.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide](/img/structure/B5399313.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399318.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)
![N-(4-acetylphenyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5399355.png)
